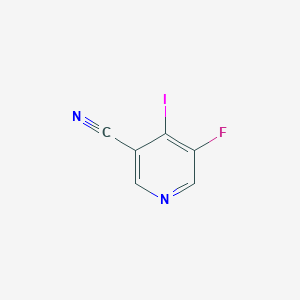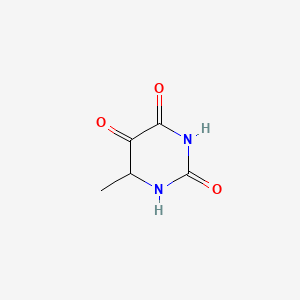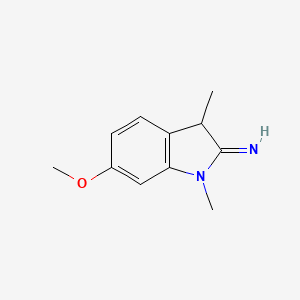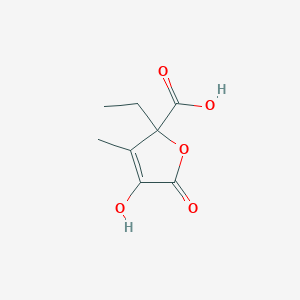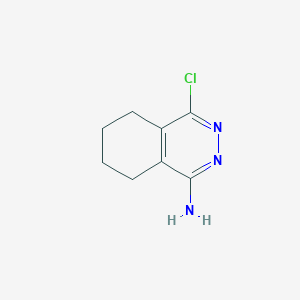
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((trifluoromethyl)thio)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((trifluoromethyl)thio)propanoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trifluoromethylthio group, and a chiral center, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((trifluoromethyl)thio)propanoic acid typically involves multiple steps:
-
Fmoc Protection: : The introduction of the Fmoc group is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. This step ensures the protection of the amino group, preventing unwanted reactions during subsequent steps.
-
Trifluoromethylthio Group Introduction: : The trifluoromethylthio group can be introduced via nucleophilic substitution reactions. One common method involves the reaction of a suitable precursor with trifluoromethanesulfenyl chloride (CF3SCl) under mild conditions.
-
Chiral Center Formation: : The chiral center is typically introduced through asymmetric synthesis, using chiral catalysts or starting materials to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the carbonyl group or the trifluoromethylthio group, depending on the reagents and conditions used.
-
Substitution: : The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Bases such as piperidine or morpholine are used to remove the Fmoc group.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols or Amines: From reduction reactions.
Deprotected Amino Acids: From Fmoc removal.
科学研究应用
Chemistry
In organic chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((trifluoromethyl)thio)propanoic acid serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s chiral nature and functional groups make it useful in the study of enzyme-substrate interactions and protein-ligand binding. It can be used to design and synthesize enzyme inhibitors or activators, aiding in the understanding of biochemical pathways.
Medicine
In medicinal chemistry, this compound can be used to develop new drugs with improved efficacy and selectivity. Its trifluoromethylthio group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry
Industrially, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((trifluoromethyl)thio)propanoic acid can be used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
作用机制
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((trifluoromethyl)thio)propanoic acid depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The trifluoromethylthio group can enhance binding affinity through hydrophobic interactions and electronic effects.
相似化合物的比较
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid: Similar structure but with a mercapto group instead of a trifluoromethylthio group.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(methylthio)propanoic acid: Contains a methylthio group instead of a trifluoromethylthio group.
Uniqueness
The presence of the trifluoromethylthio group in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((trifluoromethyl)thio)propanoic acid imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds. These features can enhance the compound’s performance in various applications, particularly in drug development.
属性
分子式 |
C19H16F3NO4S |
|---|---|
分子量 |
411.4 g/mol |
IUPAC 名称 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(trifluoromethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C19H16F3NO4S/c20-19(21,22)28-10-16(17(24)25)23-18(26)27-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)/t16-/m0/s1 |
InChI 键 |
ZDHYENFBPHUAQH-INIZCTEOSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSC(F)(F)F)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSC(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13120951.png)

